![molecular formula C20H16 B1616614 5,8-Dimethylbenzo[c]phenanthrene CAS No. 54986-63-9](/img/structure/B1616614.png)

5,8-Dimethylbenzo[c]phenanthrene

Descripción general

Descripción

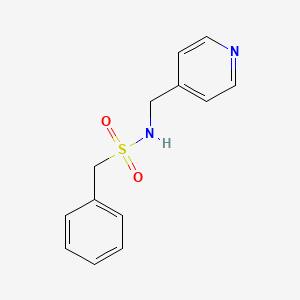

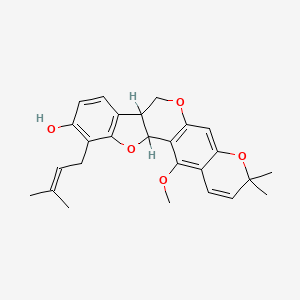

5,8-Dimethylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the following chemical formula: C<sub>20</sub>H<sub>16</sub> . It belongs to the benzo[c]phenanthrene family and exhibits a complex fused-ring structure. This compound is of interest due to its potential biological activities and environmental implications.

Synthesis Analysis

The synthesis of 5,8-Dimethylbenzo[c]phenanthrene involves intricate organic chemistry. While there are several methods reported in the literature, one common approach is through cyclization reactions of appropriately substituted precursors. These precursors often contain aromatic rings and methyl groups. Researchers have explored both laboratory-scale and industrial-scale syntheses, aiming for high yields and purity.

Molecular Structure Analysis

The molecular structure of 5,8-Dimethylbenzo[c]phenanthrene consists of three fused benzene rings, forming a polycyclic system. The two methyl groups are positioned at the 5th and 8th carbon atoms. The compound’s planarity and aromaticity contribute to its stability and reactivity. Computational studies and spectroscopic techniques (such as NMR and IR) have been employed to elucidate its structure.

Chemical Reactions Analysis

5,8-Dimethylbenzo[c]phenanthrene can undergo various chemical reactions, including:

- Arylation : Substitution reactions at the aromatic rings.

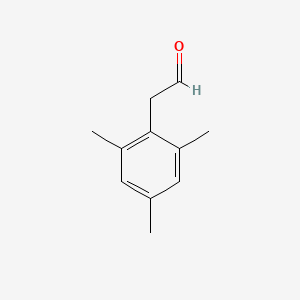

- Oxidation : Formation of epoxides or ketones.

- Photochemical Reactions : Excitation by UV light leading to rearrangements or bond cleavages.

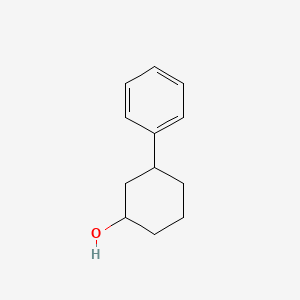

- Reduction : Conversion of carbonyl groups to alcohols.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 108.2°C .

- Boiling Point : Notably high due to its large molecular size.

- Solubility : Insoluble in water but soluble in organic solvents.

- Density : Moderately dense.

- UV-Vis Absorption : Exhibits characteristic absorption bands in the UV region.

Aplicaciones Científicas De Investigación

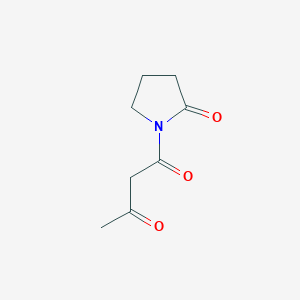

Synthesis and Charge Transfer Complexation

5,8-Dimethylbenzo[c]phenanthrene has been utilized in the synthesis of chiral polynitrohelicenes. These compounds form charge-transfer complexes with other molecules, showcasing their potential in molecular recognition and supramolecular chemistry. For instance, 1,12-Dimethylbenzo[c]phenanthrene-5,8-dinitrile undergoes nitration to yield various helicenes, which then form charge-transfer complexes (Okubo et al., 2000).

Chiral Recognition and Complex Formation

Derivatives of 5,8-Dimethylbenzo[c]phenanthrene have been studied for their ability to engage in chiral recognition during charge transfer complexation. This research highlights the potential applications in chiral separation and analysis (Okubo et al., 2001).

Investigation of Helicity and Biological Properties

1,4-Dimethylbenzo[c]phenanthrene, a related compound, demonstrates how methyl groups can induce helicity in certain molecular structures. This helicity, observed in metabolites, is significant for understanding molecular interactions in biological systems (Lakshman et al., 2000).

Aggregation Behaviors in Organic Solvents

The aggregation behavior of 5,8-Dimethylbenzo[c]phenanthrene derivatives in various organic solvents has been studied. This research is crucial for understanding molecular interactions and self-assembly processes in different solvent environments (Sugiura et al., 2005).

DNA Binding and Chiral Recognition

Research has demonstrated the binding of helicene derivatives of 5,8-Dimethylbenzo[c]phenanthrene to DNA, showing significant chiral recognition. This property is valuable for understanding DNA interactions and designing molecules for targeted therapies (Honzawa et al., 2002).

Cytotoxicity Studies in Human Carcinoma Cell Lines

Studies on novel alcohols based on a benzo[c]phenanthrene moiety, a structure related to 5,8-Dimethylbenzo[c]phenanthrene, have shown significant cytotoxicity against human carcinoma cell lines. This research is pertinent for developing new anticancer drugs (Guédouar et al., 2018).

Electrochemical and Photophysical Studies

Triarylborane-based helical donor-acceptor compounds, including derivatives of benzo[c]phenanthrene, have been synthesized and characterized for their electrochemical and photophysical properties. These properties are crucial for applications in optoelectronic devices (Jia et al., 2019).

Safety And Hazards

- Carcinogenicity : 5,8-Dimethylbenzo[c]phenanthrene is classified as a potential carcinogen.

- Toxicity : Prolonged exposure may lead to adverse health effects.

- Environmental Impact : It is persistent and can accumulate in soil and water.

Direcciones Futuras

Research on 5,8-Dimethylbenzo[c]phenanthrene continues to evolve. Future investigations should focus on:

- Biological Effects : Elucidating its impact on living organisms.

- Environmental Fate : Understanding its behavior in ecosystems.

- Synthetic Strategies : Developing greener and more efficient synthesis routes.

Propiedades

IUPAC Name |

5,8-dimethylbenzo[c]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-11-15-12-14(2)17-8-4-6-10-19(17)20(15)18-9-5-3-7-16(13)18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNNRYLZAYRCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970336 | |

| Record name | 5,8-Dimethylbenzo[c]phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dimethylbenzo[c]phenanthrene | |

CAS RN |

54986-63-9 | |

| Record name | Benzo(c)phenanthrene, 5,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054986639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dimethylbenzo[c]phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-G51 5,8-DIMETHYLBENZO(C)PHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octan-1-ol, 4-phenyl-](/img/structure/B1616544.png)

![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)

![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)